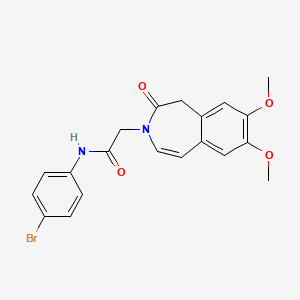![molecular formula C32H32Cl4O5 B11131832 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione](/img/structure/B11131832.png)
14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its two dichlorophenyl groups and a decahydro-1H-2-benzoxacyclotetradecine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzoxacyclotetradecine Core: This step involves cyclization reactions that form the core structure. Common reagents include cyclohexanone derivatives and appropriate catalysts to facilitate the ring closure.
Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where 3,4-dichlorophenol reacts with intermediates under basic conditions.
Final Modifications: The final steps may involve methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketone groups to alcohols.
Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl groups may facilitate binding to hydrophobic pockets, while the benzoxacyclotetradecine core can interact with various functional groups within the target molecules. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Compared to similar compounds, 14,16-Bis[(3,4-dichlorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecine-1,7-dione stands out due to its unique combination of structural features. Similar compounds include:
Bisphenol A derivatives: Known for their use in polymer production.
Dichlorophenyl ethers: Commonly used in pesticides and herbicides.
Cyclotetradecane derivatives: Studied for their potential in drug development.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C32H32Cl4O5 |
|---|---|
Molecular Weight |
638.4 g/mol |
IUPAC Name |
(4S)-16,18-bis[(3,4-dichlorophenyl)methoxy]-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C32H32Cl4O5/c1-20-6-5-9-24(37)8-4-2-3-7-23-16-25(39-18-21-10-12-26(33)28(35)14-21)17-30(31(23)32(38)41-20)40-19-22-11-13-27(34)29(36)15-22/h10-17,20H,2-9,18-19H2,1H3/t20-/m0/s1 |
InChI Key |
AHZCEBQOMPZUBP-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131763.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11131764.png)
![2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131775.png)
![N-(3-ethoxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11131779.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11131795.png)
![(5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11131802.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131805.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11131808.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131810.png)
![N-(1H-indol-5-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide](/img/structure/B11131813.png)
![N-(3-Fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11131816.png)
![1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B11131823.png)
![7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131824.png)
